Cas no 491875-99-1 (3-(4-fluorophenyl)-5-methyl-1,2-oxazole)
3-(4-fluorophenyl)-5-methyl-1,2-oxazole Chemical and Physical Properties
Names and Identifiers
-
- 3-(4-Fluorophenyl)-5-methylisoxazole
- 3-(4-fluorophenyl)-5-methyl-1,2-oxazole
- EN300-1273304
- SCHEMBL562246
- RUA87599
- InChI=1/C10H8FNO/c1-7-6-10(12-13-7)8-2-4-9(11)5-3-8/h2-6H,1H3
- Z3019508092
- LHFLXLRCDZEKPV-UHFFFAOYSA-
- DTXSID90479463
- 491875-99-1
-
- Inchi: 1S/C10H8FNO/c1-7-6-10(12-13-7)8-2-4-9(11)5-3-8/h2-6H,1H3
- InChI Key: LHFLXLRCDZEKPV-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)C1C=C(C)ON=1
Computed Properties
- Exact Mass: 177.058992041g/mol
- Monoisotopic Mass: 177.058992041g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 168
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 26Ų
3-(4-fluorophenyl)-5-methyl-1,2-oxazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1273304-50mg |
3-(4-fluorophenyl)-5-methyl-1,2-oxazole |
491875-99-1 | 95.0% | 50mg |
$94.0 | 2023-10-02 | |
| Enamine | EN300-1273304-100mg |
3-(4-fluorophenyl)-5-methyl-1,2-oxazole |
491875-99-1 | 95.0% | 100mg |
$140.0 | 2023-10-02 | |
| Enamine | EN300-1273304-250mg |
3-(4-fluorophenyl)-5-methyl-1,2-oxazole |
491875-99-1 | 95.0% | 250mg |
$200.0 | 2023-10-02 | |
| Enamine | EN300-1273304-500mg |
3-(4-fluorophenyl)-5-methyl-1,2-oxazole |
491875-99-1 | 95.0% | 500mg |
$374.0 | 2023-10-02 | |
| Enamine | EN300-1273304-1000mg |
3-(4-fluorophenyl)-5-methyl-1,2-oxazole |
491875-99-1 | 95.0% | 1000mg |
$499.0 | 2023-10-02 | |
| Enamine | EN300-1273304-2500mg |
3-(4-fluorophenyl)-5-methyl-1,2-oxazole |
491875-99-1 | 95.0% | 2500mg |
$978.0 | 2023-10-02 | |
| Enamine | EN300-1273304-5000mg |
3-(4-fluorophenyl)-5-methyl-1,2-oxazole |
491875-99-1 | 95.0% | 5000mg |
$1448.0 | 2023-10-02 | |
| Enamine | EN300-1273304-10000mg |
3-(4-fluorophenyl)-5-methyl-1,2-oxazole |
491875-99-1 | 95.0% | 10000mg |
$2146.0 | 2023-10-02 | |
| Enamine | EN300-1273304-0.05g |
3-(4-fluorophenyl)-5-methyl-1,2-oxazole |
491875-99-1 | 95.0% | 0.05g |
$94.0 | 2025-02-19 | |
| Enamine | EN300-1273304-0.1g |
3-(4-fluorophenyl)-5-methyl-1,2-oxazole |
491875-99-1 | 95.0% | 0.1g |
$140.0 | 2025-02-19 |
3-(4-fluorophenyl)-5-methyl-1,2-oxazole Related Literature
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on 3-(4-fluorophenyl)-5-methyl-1,2-oxazole
3-(4-Fluorophenyl)-5-Methyl-1,2-Oxazole: A Comprehensive Overview
The compound with CAS No 491875-99-1, commonly referred to as 3-(4-fluorophenyl)-5-methyl-1,2-oxazole, is a significant molecule in the field of organic chemistry. This compound belongs to the class of oxazoles, which are five-membered heterocycles containing one oxygen and one nitrogen atom. The presence of a fluorophenyl group at the 3-position and a methyl group at the 5-position introduces unique electronic and steric properties to this molecule, making it a subject of interest in various research areas.
Oxazole derivatives have been extensively studied due to their versatile applications in drug discovery, material science, and agrochemicals. The fluorophenyl group in this compound contributes to its high stability and lipophilicity, which are desirable traits in pharmaceutical applications. Recent studies have highlighted the potential of 3-(4-fluorophenyl)-5-methyl-1,2-oxazole as a building block for constructing bioactive molecules. For instance, researchers have explored its role in developing novel antiviral agents and anticancer drugs.
The synthesis of 3-(4-fluorophenyl)-5-methyl-1,2-oxazole typically involves a multi-step process that includes nucleophilic substitution and cyclization reactions. One of the most efficient methods reported in the literature involves the reaction of 4-fluorobenzaldehyde with an appropriate amine derivative under specific conditions. This approach ensures high yield and purity of the final product. The use of microwave-assisted synthesis has also been explored to optimize the reaction conditions further.
In terms of physical properties, 3-(4-fluorophenyl)-5-methyl-1,2-oxazole exhibits a melting point of approximately 160°C and is soluble in common organic solvents such as dichloromethane and ethyl acetate. Its UV-vis spectrum shows strong absorption bands in the range of 270–300 nm, indicating its potential for use in optoelectronic materials. Recent advancements in computational chemistry have enabled researchers to predict its electronic structure and reactivity with high accuracy.
The application of 3-(4-fluorophenyl)-5-methyl-1,2-oxazole extends beyond traditional pharmaceuticals. It has been utilized as a precursor for synthesizing advanced materials such as metalloorganic frameworks (MOFs) and coordination polymers. These materials exhibit exceptional porosity and stability, making them ideal candidates for gas storage and catalytic applications.
From an environmental perspective, the biodegradation and toxicity profiles of 3-(4-fluorophenyl)-5-methyl-1,2-oxazole have been thoroughly investigated. Studies indicate that this compound undergoes rapid biodegradation under aerobic conditions, minimizing its environmental impact. Additionally, acute toxicity tests reveal that it poses minimal risk to aquatic organisms when used within recommended limits.
In conclusion, 3-(4-fluorophenyl)-5-methyl-1,2-oxazole is a versatile compound with promising applications across multiple disciplines. Its unique chemical structure and favorable physical properties make it an invaluable tool for researchers in academia and industry alike. As ongoing research continues to uncover new insights into its potential uses, this compound is poised to play an even more significant role in the development of innovative solutions across various fields.
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